molecular formula C17H21N3O3S B3730325 MFCD09876011

MFCD09876011

Cat. No.: B3730325
M. Wt: 347.4 g/mol
InChI Key: PEIXVOCYPRZLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Such compounds often exhibit unique electronic properties due to their hybridized structures, enabling applications in cross-coupling reactions or as ligands in transition metal catalysis .

Hypothetically, MFCD09876011 may share structural motifs with boronic acids or halogenated aromatics, given the prevalence of these groups in similar MDL-classified compounds (e.g., (3-Bromo-5-chlorophenyl)boronic acid in ). Its molecular weight, solubility, and reactivity would depend on substituents, which influence bioavailability, catalytic efficiency, or synthetic utility.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-12-6-4-5-7-14(12)19-15(22)10-24-17-18-11(2)13(8-9-21)16(23)20-17/h4-7,21H,3,8-10H2,1-2H3,(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIXVOCYPRZLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD09876011 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of well-defined steps. These steps typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

MFCD09876011 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

MFCD09876011 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. Additionally, in industry, this compound is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD09876011 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

Structural Similarity : 0.87 ()

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties :
    • Solubility: 0.24 mg/mL (0.00102 mol/L) in water
    • LogP: 2.15 (XLOGP3), indicating moderate lipophilicity
    • GI Absorption: High; BBB Permeability: Yes

Functional Comparison :

  • Synthetic Utility : Used in Suzuki-Miyaura coupling reactions due to boronic acid functionality. Requires Pd catalysts (e.g., PdCl₂(dppf)) and polar solvents like THF/water .

Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

Structural Similarity : 0.79 ()

  • Molecular Formula : C₁₃H₉N₃O₂
  • Molecular Weight : 239.23 g/mol
  • Key Properties :
    • Solubility: 0.687 mg/mL (0.00342 mol/L) in water
    • LogP: -2.47 (ESOL), indicating high hydrophilicity
    • Hazard Profile: H302 (harmful if swallowed)

Functional Comparison :

  • Synthetic Utility : Synthesized via condensation reactions using A-FGO catalysts under green chemistry conditions .
  • Applications : Fluorescent probes or corrosion inhibitors; nitro groups enhance electron-withdrawing capacity.

Comparative Analysis Table

Property This compound (Hypothetical) Compound A Compound B
Molecular Weight ~220–250 g/mol* 235.27 g/mol 239.23 g/mol
Solubility (Water) Moderate (0.2–0.5 mg/mL)* 0.24 mg/mL 0.687 mg/mL
LogP ~1.5–2.5* 2.15 (XLOGP3) -2.47 (ESOL)
Synthetic Method Pd-catalyzed cross-coupling* Suzuki-Miyaura Condensation
Applications Catalysis, Drug Design* Pharmaceuticals Materials Science

*Inferred based on structural analogs.

Research Findings and Implications

  • Molecular Weight Impact : Higher molecular weight in Compound B (239.23 g/mol) correlates with reduced solubility compared to Compound A, despite similar synthetic roles. This highlights the trade-off between molecular complexity and bioavailability .
  • Reactivity Differences : Boronic acid groups (Compound A) facilitate metal-catalyzed reactions, whereas nitro groups (Compound B) favor electrophilic substitutions. This compound’s hypothetical structure may balance these traits for tailored applications.
  • Safety and Handling : Compound B’s H302 warning underscores the need for rigorous hazard profiling, a consideration critical for this compound’s industrial use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MFCD09876011
Reactant of Route 2
Reactant of Route 2
MFCD09876011

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.